molecular formula C10H7N3O2 B14871939 2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B14871939
M. Wt: 201.18 g/mol
InChI Key: UUWHXJZVRKKUGS-UHFFFAOYSA-N
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Description

2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a cyanomethyl group at the 2-position and a carboxylic acid group at the 6-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-cyanomethylbenzoic acid under reflux conditions in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyanomethyl and carboxylic acid groups can interact with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylic acid
  • 2-(cyanomethyl)-1H-benzo[d]imidazole-4-carboxylic acid
  • 2-(cyanomethyl)-1H-benzo[d]imidazole-7-carboxylic acid

Uniqueness

2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the specific positioning of the cyanomethyl and carboxylic acid groups, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

2-(cyanomethyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c11-4-3-9-12-7-2-1-6(10(14)15)5-8(7)13-9/h1-2,5H,3H2,(H,12,13)(H,14,15)

InChI Key

UUWHXJZVRKKUGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CC#N

Origin of Product

United States

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